molecular formula C9H8BrFO2 B169194 3-(4-Bromo-2-fluorophenyl)propanoic acid CAS No. 134057-95-7

3-(4-Bromo-2-fluorophenyl)propanoic acid

Cat. No. B169194
M. Wt: 247.06 g/mol
InChI Key: FLAFQUSRGQNQFJ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)propanoic acid is a chemical compound with the CAS Number: 134057-95-7. It has a molecular weight of 247.06 and its IUPAC name is 3-(4-bromo-2-fluorophenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrFO2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) and the InChI key is FLAFQUSRGQNQFJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 278.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

  • Synthesis of Biaryl Intermediates

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-fluorobenzoic acid, a compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid, is used in the synthesis of biaryl intermediates .
    • Method : This typically involves palladium-mediated coupling with various aryl boronic acids .
    • Results : The outcome of this process is the creation of biaryl intermediates, which are often used in the synthesis of various organic compounds .
  • Synthesis of 2-Oxopiperazine Guanidine Analog

    • Field : Medicinal Chemistry
    • Application : 3-(4-Fluorophenyl)propionic acid, a compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid, is used in the synthesis of 2-oxopiperazine guanidine analog .
    • Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
    • Results : The outcome of this process is the creation of a 2-oxopiperazine guanidine analog, which may have potential medicinal applications .
  • Design and Synthesis of Triple-Acting PPARα, -γ, and -δ Agonist

    • Field : Pharmaceutical Research
    • Application : A compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid is used in the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist .
    • Method : The specific method of synthesis is not provided, but it likely involves complex organic synthesis techniques .
    • Results : The outcome of this process is the creation of a triple-acting PPARα, -γ, and -δ agonist, which may have potential therapeutic applications .
  • Antiviral Activity

    • Field : Pharmacology
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported as antiviral agents .
    • Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
    • Results : One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Anti-inflammatory Activity

    • Field : Pharmacology
    • Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess anti-inflammatory activity .
    • Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
    • Results : The outcome of this process is the creation of compounds with potential anti-inflammatory activity .
  • Anticancer Activity

    • Field : Oncology
    • Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess anticancer activity .
    • Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
    • Results : The outcome of this process is the creation of compounds with potential anticancer activity .
  • Antioxidant Activity

    • Field : Pharmacology
    • Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antioxidant activity .
    • Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
    • Results : The outcome of this process is the creation of compounds with potential antioxidant activity .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antimicrobial activity .
    • Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
    • Results : The outcome of this process is the creation of compounds with potential antimicrobial activity .
  • Antitubercular Activity

    • Field : Pharmacology
    • Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antitubercular activity .
    • Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
    • Results : The outcome of this process is the creation of compounds with potential antitubercular activity .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAFQUSRGQNQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568123
Record name 3-(4-Bromo-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-fluorophenyl)propanoic acid

CAS RN

134057-95-7
Record name 3-(4-Bromo-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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